Microfluidic device for DNA amplification of single cancer cells isolated from whole blood by self-seeding microwells†

Lab on a Chip Pub Date: 2015-09-10 DOI: 10.1039/C5LC00816F

Abstract

Self-seeding microwell chips can sort single cells into 6400 wells based on cell size and their identity verified by immunofluorescence staining. Here, we developed a microfluidic device in which these single cells can be placed, lysed and their DNA amplified for further interrogation. Whole blood spiked with MCF7 tumor cells was passed through the microwell chips after leukocyte depletion and 37% of the MCF7 cells were identified by epithelial cell adhesion molecule (EpCAM) staining in the microwells. Identified single cells were punched into the reaction chamber of the microfluidic device and reagents for cell lysis and DNA amplification introduced sequentially by peristaltic pumping of micro-valves. On-chip lysis and amplification was performed in 8 parallel chambers yielding a 10 000 fold amplification of DNA. Accessibility of the sample through the reaction chamber allowed for easy retrieval and interrogation of target-specific genes to characterize the tumor cells.

Recommended Literature

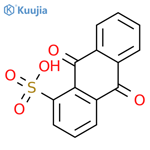

- [1] 10-Substituted anthrone oximes

- [2] Addition reactions of a 2,3-unsaturated sugar

- [3] Nanotoxicology: no small matter

- [4] Reissert compounds studies: generation and reaction of the Reissert anion at room temperature

- [5] Copper(i)/Ganphos catalysis: enantioselective synthesis of diverse spirooxindoles using iminoesters and alkyl substituted methyleneindolinones†

- [6] Superadiabaticity in reaction waves as a mechanism for energy concentration

- [7] Front cover

- [8] Front cover

- [9] Teaching energy in living systems to a blind student in an inclusive classroom environment†

- [10] Chiral chromane[4]arenes synthesised by cycloaddition reactions of o-quinomethine resorcin[4]arenes†